![molecular formula C23H18N2O2 B15008189 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15008189.png)
2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenanthrene-9,10-dione in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, leading to the formation of the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)imidazole: Similar in structure but lacks the phenanthrene core, resulting in different electronic properties.
Phenanthroimidazole derivatives: These compounds share the phenanthroimidazole core but have different substituents, leading to variations in their biological and electronic properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole is unique due to its combination of the phenanthrene and imidazole moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C23H18N2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C23H18N2O2/c1-26-19-12-11-14(13-20(19)27-2)23-24-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)22(21)25-23/h3-13H,1-2H3,(H,24,25) |
InChI Key |
YRFWUFUFYQEJJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53)OC |
Origin of Product |
United States |
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